5-bromo-1-methyl-4-nitro-1H-pyrazole

説明

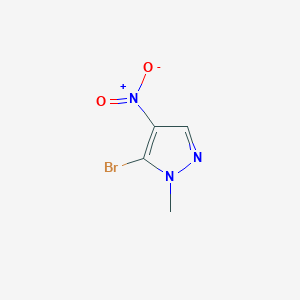

5-Bromo-1-methyl-4-nitro-1H-pyrazole is a heterocyclic compound with the molecular formula C4H4BrN3O2. It is characterized by a five-membered pyrazole ring substituted with bromine, methyl, and nitro groups.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-methyl-4-nitro-1H-pyrazole typically involves the bromination of 1-methyl-4-nitro-1H-pyrazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

化学反応の分析

Types of Reactions

5-Bromo-1-methyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and catalysts (e.g., palladium).

Reduction: Reducing agents (e.g., hydrogen gas, metal hydrides), solvents (e.g., ethanol, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetic acid, water).

Major Products

Substitution: Products with different functional groups replacing the bromine atom.

Reduction: 5-amino-1-methyl-4-nitro-1H-pyrazole.

Oxidation: 5-bromo-1-carboxy-4-nitro-1H-pyrazole.

科学的研究の応用

Chemical Properties and Structure

5-Bromo-1-methyl-4-nitro-1H-pyrazole has the molecular formula C4H4BrN3O2, characterized by a pyrazole ring substituted with bromine, methyl, and nitro groups. This specific substitution pattern imparts distinct chemical and biological properties that are crucial for its applications.

Scientific Research Applications

1. Chemistry

- Building Block : The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows for further functionalization, making it an essential intermediate in organic synthesis.

2. Biology

- Biological Activity : Research indicates that this compound exhibits antimicrobial and anticancer properties. It has been shown to interact with various enzymes and receptors, influencing biological pathways. For instance, it acts as an inhibitor of liver alcohol dehydrogenase, which plays a role in alcohol metabolism .

3. Medicine

- Pharmaceutical Development : The compound is explored as a lead for developing new pharmaceuticals. Its potential as an enzyme inhibitor makes it a candidate for drugs targeting specific diseases or conditions .

4. Agrochemicals and Dyes

- Industrial Applications : In the industrial sector, this compound is utilized in the production of agrochemicals and dyes, leveraging its chemical properties for agricultural and manufacturing processes.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of this compound against various pathogens. Results demonstrated its ability to inhibit bacterial growth effectively, suggesting its potential as an antimicrobial agent in clinical settings .

Case Study 2: Enzyme Inhibition

In another research project, the inhibition of liver alcohol dehydrogenase by this compound was quantified using kinetic assays. The compound showed significant inhibition at low concentrations, indicating its potential use in treating alcohol-related disorders .

作用機序

The mechanism of action of 5-bromo-1-methyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methyl groups may influence the compound’s binding affinity and selectivity towards its targets .

類似化合物との比較

Similar Compounds

- 5-Bromo-1-methyl-3-nitro-1H-pyrazole

- 5-Bromo-1-methyl-4-amino-1H-pyrazole

- 5-Bromo-1-methyl-4-hydroxy-1H-pyrazole

Uniqueness

5-Bromo-1-methyl-4-nitro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and nitro groups makes it a versatile intermediate for further functionalization and derivatization .

生物活性

5-Bromo-1-methyl-4-nitro-1H-pyrazole (BMNP) is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

BMNP has the molecular formula and features a five-membered pyrazole ring substituted with bromine, methyl, and nitro groups. Its unique structural characteristics enable various chemical reactivities and interactions with biological systems, making it a subject of interest in both organic synthesis and biological research.

Target Interactions

BMNP interacts with several biological targets, primarily through enzyme inhibition. Notably, it has been identified as an inhibitor of liver alcohol dehydrogenase, affecting alcohol metabolism and cellular signaling pathways. The compound's mechanism involves binding to the active sites of enzymes, which can lead to alterations in biochemical pathways critical for various physiological processes.

Biochemical Pathways Affected

The inhibition of liver alcohol dehydrogenase by BMNP results in significant changes in metabolic pathways involving alcohols. This interaction can influence overall cellular metabolism, gene expression, and signaling cascades.

Biological Activities

Research indicates that BMNP exhibits a range of biological activities:

- Antimicrobial Activity : BMNP has shown potential against various microbial strains. In studies, it was effective against Bacillus subtilis and Escherichia coli, indicating its possible role as an antimicrobial agent .

- Anticancer Properties : Preliminary investigations suggest that BMNP may possess anticancer activity. Its structural analogs have been studied for their ability to inhibit cancer cell proliferation .

- Anti-inflammatory Effects : Compounds related to BMNP have demonstrated anti-inflammatory properties in animal models. For instance, certain derivatives exhibited significant inhibition of carrageenan-induced edema comparable to established anti-inflammatory drugs .

Research Findings and Case Studies

A variety of studies have explored the pharmacological potential of BMNP and its derivatives:

Pharmacokinetics

The pharmacokinetic profile of BMNP is influenced by its chemical structure, affecting its absorption, distribution, metabolism, and excretion (ADME). Factors such as solubility and stability play critical roles in determining the compound's bioavailability and therapeutic efficacy.

Synthetic Routes

BMNP is typically synthesized through the bromination of 1-methyl-4-nitro-1H-pyrazole using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. This process highlights the compound's versatility as a building block for more complex heterocyclic compounds used in medicinal chemistry.

特性

IUPAC Name |

5-bromo-1-methyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O2/c1-7-4(5)3(2-6-7)8(9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQAFBHIKMXFNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361599 | |

| Record name | 5-bromo-1-methyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89607-13-6 | |

| Record name | 5-bromo-1-methyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。